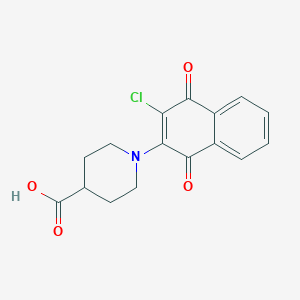

1-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)piperidine-4-carboxylic acid

Description

This compound features a naphthalene core substituted with chlorine and two ketone groups (1,4-dioxo) at positions 1 and 4, linked to a piperidine ring bearing a carboxylic acid group at position 2.

Properties

IUPAC Name |

1-(3-chloro-1,4-dioxonaphthalen-2-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO4/c17-12-13(18-7-5-9(6-8-18)16(21)22)15(20)11-4-2-1-3-10(11)14(12)19/h1-4,9H,5-8H2,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNPIBRUVOVNQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)piperidine-4-carboxylic acid typically involves the following steps:

Formation of 1,4-Dihydronaphthalene-2,3-dione: This is achieved by the oxidation of naphthalene derivatives using oxidizing agents such as potassium permanganate or chromyl chloride.

Chlorination: The 1,4-dihydronaphthalene-2,3-dione undergoes chlorination to introduce the chlorine atom at the 3-position.

Piperidine Attachment: The chlorinated compound is then reacted with piperidine-4-carboxylic acid under suitable conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and controlled environments to ensure the purity and yield of the product. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.

Types of Reactions:

Oxidation: The compound can undergo further oxidation to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions, particularly nucleophilic substitution, can be employed to introduce various substituents at different positions on the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromyl chloride, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as amines, alcohols, or halides under suitable conditions.

Major Products Formed:

Oxidation Products: Various quinone derivatives.

Reduction Products: Reduced naphthalene derivatives.

Substitution Products: Substituted naphthoquinones with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 1-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)piperidine-4-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use as new antibiotics in the fight against resistant pathogens .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in cell cultures, indicating a possible therapeutic role in treating inflammatory diseases .

Cancer Research

In cancer research, derivatives of this compound have been evaluated for their cytotoxic effects on cancer cell lines. Preliminary findings suggest that they may induce apoptosis in certain types of cancer cells, making them candidates for further development as anticancer agents .

Agricultural Applications

Pesticidal Properties

The compound has shown promise as a botanical pesticide. Its ability to disrupt the biological processes of pests makes it a candidate for eco-friendly pest management solutions. Studies have demonstrated its efficacy against various agricultural pests, which could lead to reduced reliance on synthetic pesticides .

Plant Growth Regulation

Additionally, research has explored the use of this compound as a plant growth regulator. It has been found to enhance growth parameters in certain crops by modulating hormonal pathways, thereby increasing yield and resistance to environmental stressors .

Material Science

Polymer Chemistry

In material science, 1-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)piperidine-4-carboxylic acid can be utilized as a monomer in polymer synthesis. Its unique functional groups allow for the creation of polymers with tailored properties for specific applications such as coatings and adhesives .

Nanotechnology

The compound's properties are also being investigated for applications in nanotechnology. Its ability to form stable complexes with metal ions opens avenues for developing nanomaterials with specific electronic and optical properties .

Case Studies

Mechanism of Action

The compound exerts its effects through multiple pathways, depending on its derivatives and the biological system it interacts with. The primary mechanism involves the interaction with cellular targets, such as enzymes and receptors, leading to the modulation of biological processes. For example, in antibacterial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the naphthalene ring, piperidine substituents, or carboxylic acid functionalization. Below is a comparative analysis of key derivatives:

Derivatives with Modified Aromatic Systems

- 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic acid Structure: Replaces the chloro-naphthalenedione system with a benzodioxin sulfonyl group. This may influence solubility and target selectivity . Applications: Sulfonyl derivatives are common in protease inhibitors or kinase-targeting drugs.

- 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Structure: Lacks the aromatic system entirely, featuring an ethoxycarbonyl group on the piperidine nitrogen. Applications: Used as a synthetic intermediate for peptide-mimetic compounds.

Piperidine Carboxylic Acid Derivatives with Varied Substituents

- Cis-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid Structure: Substitutes the naphthalene with a cyclohexane ring and a cyanobenzoyl group.

- (S)-(1-Benzylpiperidin-2-yl)methanol Structure: Replaces the carboxylic acid with a benzyl-substituted methanol group. Key Differences: The benzyl group enhances lipophilicity, favoring blood-brain barrier penetration, while the alcohol group may engage in hydrogen bonding .

Naphthalene-Based Analogs

- 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl 3-methylbut-2-enoate Structure: Shares the naphthalenedione core but includes hydroxyl groups and an ester-linked side chain.

Research Implications and Gaps

- Electronic Effects: The chlorine atom in the target compound may enhance electrophilicity, favoring covalent interactions with thiol-containing enzymes. Comparatively, sulfonyl or cyano groups in analogs modulate electron density differently .

- Solubility and Bioavailability : The carboxylic acid group improves water solubility, but the lipophilic naphthalene system may offset this. Derivatives with polar substituents (e.g., hydroxyl, sulfonyl) could exhibit better pharmacokinetic profiles .

- Synthetic Accessibility : The discontinued status of the target compound suggests challenges in large-scale synthesis or purification, whereas simpler analogs like ethoxycarbonyl-piperidine derivatives are more accessible .

Further studies are needed to explore the biological activity and physicochemical properties of these compounds experimentally. The provided evidence lacks detailed quantitative data (e.g., IC50, logP), highlighting the need for targeted research.

Biological Activity

1-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)piperidine-4-carboxylic acid is a compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H15ClN2O3

- Molecular Weight : 318.75 g/mol

- CAS Number : 380563-28-0

The compound features a piperidine ring substituted with a chloro-dioxonaphthalene moiety, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anticancer and antiviral properties. Below are detailed findings from studies that have explored these activities.

Anticancer Activity

- Mechanism of Action : The compound has been shown to inhibit certain protein kinases involved in cancer progression. In particular, studies have identified its potential to disrupt cellular signaling pathways critical for tumor growth and survival.

- Case Studies :

Antiviral Activity

- Inhibition of Viral Replication : The compound has been tested against viruses such as influenza A and has shown selective replication inhibition .

- Research Findings :

Table 1: Summary of Biological Activities

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Anticancer | Protein Kinases | Inhibition of tumor growth | |

| Antiviral | Influenza A | Selective replication inhibition | |

| Antiviral | SARS-CoV-2 Mpro | Modest inhibitory activity |

Mechanistic Insights

The biological mechanisms underlying the activity of 1-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)piperidine-4-carboxylic acid involve:

- Protein Interaction : Binding to key proteins involved in cell signaling and viral replication.

- Cell Cycle Arrest : Inducing apoptosis in cancer cells through disruption of cell cycle checkpoints.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves coupling reactions between naphthoquinone derivatives and piperidine-carboxylic acid precursors. For example, a related compound, 4-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)-N-phenethylbenzenesulfonamide, was synthesized via nucleophilic substitution followed by purification using silica gel column chromatography (hexane/ethyl acetate = 2:1) . Optimization may include adjusting reaction time (e.g., 24 hours for saponification in NaOH/EtOH ), temperature (room temperature for milder conditions), and stoichiometry of reagents. Monitoring via TLC and optimizing solvent polarity during purification are critical steps.

Q. What analytical techniques are essential for confirming the compound’s identity and purity?

Key methods include:

- NMR spectroscopy : and NMR provide structural confirmation, with characteristic shifts for the naphthoquinone (δ ~6.8–8.2 ppm for aromatic protons) and piperidine (δ ~1.5–3.5 ppm for CH groups) moieties .

- IR spectroscopy : Peaks at ~1680–1730 cm confirm carbonyl groups (quinone and carboxylic acid) .

- Elemental analysis : Validate empirical formulas (e.g., C, H, N, S within ±0.3% of theoretical values) .

- Melting point determination : Sharp melting points (e.g., 162–163°C) indicate purity .

Advanced Research Questions

Q. How can researchers resolve contradictions between expected and observed spectral data during structural elucidation?

Discrepancies often arise from unexpected tautomerism, dimerization, or solvent effects. For example, reactions involving naphthoquinones may yield dimeric byproducts, detectable via high-resolution mass spectrometry (HRMS) or -DOSY NMR to distinguish monomeric vs. dimeric species . Single-crystal X-ray diffraction (e.g., using SHELXL ) provides definitive structural validation, as demonstrated for the triclinic crystal system (space group , , ) of a related naphthoquinone derivative . Computational tools like density functional theory (DFT) can predict NMR/IR spectra for comparison with experimental data.

Q. What strategies characterize reaction intermediates or byproducts (e.g., dimers) during synthesis?

- Chromatographic separation : Use gradient elution in HPLC or flash chromatography to isolate intermediates .

- Spectroscopic trapping : Employ -labeling or in-situ IR to monitor reactive intermediates.

- X-ray crystallography : Resolve ambiguous structures, as seen in the identification of π–π stacking and weak C–H···O interactions in naphthoquinone derivatives .

- Mass spectrometry : HRMS or tandem MS (MS/MS) identifies dimeric products (e.g., 639.46 for a dimer vs. 319.73 for the monomer ).

Q. How can structural analogues be designed to study structure-activity relationships (SAR)?

Modify the piperidine ring (e.g., introduce substituents like phenyl or aminoethyl groups) or the naphthoquinone core (e.g., halogen substitution) to assess bioactivity changes. For example:

- Piperidine modifications : Replacing the carboxylic acid with an amide enhances lipophilicity, as seen in 1-(2-aminoethyl)piperidine-4-carboxylic acid derivatives .

- Naphthoquinone substitutions : Chlorine at position 3 stabilizes the quinone moiety, while altering electronic properties .

Methodological Considerations

- Crystallographic refinement : Use SHELX software for small-molecule refinement, leveraging its robustness in handling high-resolution data and twinned crystals .

- Reaction monitoring : Employ real-time techniques like ReactIR or inline NMR to capture transient intermediates.

- Data cross-validation : Combine experimental (e.g., XRD, NMR) and computational (e.g., molecular docking, DFT) data to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.